molecular formula C15H15NO6S2 B2919326 Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941888-98-8

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2919326
CAS No.: 941888-98-8
M. Wt: 369.41
InChI Key: XCVRCDDYZXGXGB-UHFFFAOYSA-N
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Description

“Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate” is a chemical compound. It is related to “methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate”, which has a molecular weight of 277.3 .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters . Protodeboronation is a process that removes a boron atom from a molecule, and it’s a crucial step in many organic synthesis reactions .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also has a sulfonyl group (-SO2-), an ethoxycarbonyl group (-COOCH2CH3), and a phenyl group (C6H5) attached to the thiophene ring .

Scientific Research Applications

  • Peroxisome Proliferator-Activated Receptor (PPAR) β/δ Inverse Agonists :

    • A study by Toth et al. (2016) focused on designing and synthesizing ligands related to Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate. They achieved increased cellular activity and biologically relevant plasma concentrations in mice. These compounds aid in investigating the role of PPARβ/δ in physiological and pathophysiological processes (Toth et al., 2016).
  • Cyclization Mechanisms and Product Formation :

    • Hajjem et al. (2010) reported that Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce specific compounds. This study provides insights into the mechanism of cyclization and the relative activities of ester and imidate groups (Hajjem et al., 2010).
  • Anti-Proliferative Activity in Tumor Cells :

    • Thomas et al. (2017) explored derivatives of Methyl 3-amino-2-thiophene carboxylate and found pronounced anti-proliferative activity in certain tumor cell types. This study contributes to understanding the tumor selectivity of these compounds (Thomas et al., 2017).
  • Gewald Reaction Applications :

    • Abaee and Cheraghi (2013) utilized a variation of the compound in a four-component Gewald reaction, demonstrating an efficient method for the formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).
  • Synthesis of Methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates :

    • Stephens et al. (1999) described the synthesis of a series of Methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, providing a route to 4-arylsulfonyl-3-carboxamidothiophenes (Stephens et al., 1999).
  • Antibacterial Activity of Cephalosporins :

    • Kim et al. (1984) synthesized derivatives of Methyl 3-amino-2-thiophene carboxylate with significant Gram-positive antibacterial activity (Kim et al., 1984).
  • Crystal Structure Analysis :

    • Ramazani et al. (2011) synthesized a compound related to Methyl 3-amino-2-thiophene carboxylate and studied its structure using X-ray diffraction (Ramazani et al., 2011).

Future Directions

The future directions in the research and application of this compound could involve exploring its potential therapeutic properties, given the wide range of biological activities reported for thiophene derivatives . Additionally, further studies could focus on developing more efficient synthesis methods .

Properties

IUPAC Name

methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S2/c1-3-22-14(17)10-5-4-6-11(9-10)16-24(19,20)12-7-8-23-13(12)15(18)21-2/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVRCDDYZXGXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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